molecular formula C4H10ClNO2S B2958171 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride CAS No. 1909318-80-4

3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride

Cat. No. B2958171
CAS RN: 1909318-80-4
M. Wt: 171.64
InChI Key: DFQLYCGEJHFJJB-UHFFFAOYSA-N
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Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in a variety of applications, including as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of aminomethyl compounds can involve various methods. For instance, the synthesis of 3-methylamino-1-phenyl-1-propanol involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .


Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be analyzed using various techniques, such as NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

Aminomethyl compounds can undergo various chemical reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can be determined using various analytical techniques. For instance, the most widely used method for analyzing metformin hydrochloride, an aminomethyl compound, is HPLC combined with spectrophotometry .

Scientific Research Applications

Polymerization Catalyst

A study on the organo-catalyzed ring-opening polymerization of derivatives related to glutamic acid, demonstrates the potential application of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride in polymer chemistry. The research illustrated controlled polymerization under mild conditions, highlighting the compound's utility in synthesizing poly(alpha-hydroxyacids) with pendant carboxylic acids, offering a pathway to novel materials with specific functional properties (Olivier Thillaye du Boullay et al., 2010).

Anticancer Activities

The synthesis and characterization of novel thiophenylchromane derivatives, incorporating the structural motif of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride, have shown moderate anticancer activity. This indicates its potential application in designing new therapeutic agents. Specifically, these compounds displayed activity against HepG2 cancer cell lines, suggesting their potential utility in anticancer drug development (S. Vaseghi et al., 2021).

Chemical Synthesis

In the realm of chemical synthesis, 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride and its derivatives have been used in the synthesis of complex molecular structures. For example, the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane demonstrated the compound's versatility in generating novel structures with potential biological activities. This work underscores the compound's role in facilitating diverse chemical reactions, leading to the synthesis of compounds with varied biological and pharmacological properties (V. Kataev et al., 2018).

Hypotensive Activity

Research into pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane rings with sulfur in various oxidation states, related to the core structure of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride, revealed compounds with pronounced hypotensive activity. These findings open avenues for the development of new hypotensive agents, demonstrating the potential of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride derivatives in cardiovascular drug discovery (V. Kataev et al., 2014).

Safety and Hazards

The safety and hazards associated with aminomethyl compounds can vary depending on their specific structure. For instance, some aminomethyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into aminomethyl compounds is ongoing, with potential applications in various fields. For instance, new heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized and evaluated for their antimicrobial properties . Additionally, a novel series of 3-aminomethyl 4-halogen benzoxaboroles have been synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis leucyl-tRNA synthetase .

properties

IUPAC Name

(1,1-dioxothietan-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-1-4-2-8(6,7)3-4;/h4H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQLYCGEJHFJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909318-80-4
Record name 3-(aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1-dioxothietane-3-carbonitrile (0.1 g) dissolved in methanol (45 ml) was passed through H-Cube equipped with a Ra—Ni cartridge at 50 bars, 1 ml/min and room temperature. The reaction mixture was poured into HCl (4M in dioxane) and after evaporation of the solvent, 60 mg of (1,1-dioxothietan-3-yl)methanamine hydrochloride as a yellow solid was obtained. 1H NMR (D2O): 4.49-4.49 (m, 2H); 4.2-4.07 (m, 2H); 3.46 (d, 1H, J=7.3 Hz); 3.34 (d, 1H, J=7.3 Hz); 3.12-2.93 (m, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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